N-(4-{[4-(4-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-nitrobenzyl chloride with piperazine to form 4-(4-nitrobenzyl)piperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
N~1~-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound can prevent the enzyme from catalyzing its reaction, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl chloride: Shares the nitrobenzyl moiety but lacks the piperazine and sulfonyl groups.
4-Nitrobenzoyl chloride: Contains the nitrobenzoyl group but differs in its overall structure.
4-Nitrobenzenesulfonamide: Similar sulfonamide structure but lacks the piperazine and acetamide groups.
Uniqueness
N~1~-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the nitrobenzyl, piperazine, sulfonyl, and acetamide groups allows for a wide range of applications and interactions with various molecular targets .
Properties
Molecular Formula |
C19H22N4O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H22N4O5S/c1-15(24)20-17-4-8-19(9-5-17)29(27,28)22-12-10-21(11-13-22)14-16-2-6-18(7-3-16)23(25)26/h2-9H,10-14H2,1H3,(H,20,24) |
InChI Key |
YYUAYTBLFHRDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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